molecular formula C10H15N3O5 B13131214 4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B13131214
M. Wt: 257.24 g/mol
InChI Key: RZJCFLSPBDUNDH-BUJSFMDZSA-N
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Description

4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a tetrahydrofuran moiety. It is often used as an intermediate in the synthesis of nucleoside analogs and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various nucleoside analogs and other derivatives that have significant biological activity. These products are often used in medicinal chemistry for the development of new drugs .

Scientific Research Applications

4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to altered cellular functions. The pathways involved often include signal transduction mechanisms that regulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

    2’-O-Methoxyethylcytidine: Similar in structure but with different substituents on the pyrimidine ring.

    2’-Fluoro-2’-deoxycytidine: Contains a fluorine atom instead of a hydroxyl group.

    2’-Amino-2’-deoxycytidine: Features an amino group in place of a hydroxyl group.

Uniqueness

4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new therapeutic agents .

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-17-8-5(4-14)18-9(7(8)15)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8+,9-/m1/s1

InChI Key

RZJCFLSPBDUNDH-BUJSFMDZSA-N

Isomeric SMILES

CO[C@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=NC2=O)N)CO

Origin of Product

United States

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